molecular formula C19H26N2O6 B13987394 cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid

cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid

Cat. No.: B13987394
M. Wt: 378.4 g/mol
InChI Key: HDSNVAURSXRRHB-UHFFFAOYSA-N
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Description

cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of amino and carboxyl groups using benzyloxycarbonyl and tert-butoxycarbonyl groups, respectively. Common reagents used in these steps include N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl and tert-butoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under certain conditions, allowing the compound to participate in further chemical reactions. These protecting groups help in the selective modification of functional groups, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid lies in its dual protecting groups, which provide versatility in synthetic applications. The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-15-9-14(16(22)23)10-21(11-15)18(25)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)

InChI Key

HDSNVAURSXRRHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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